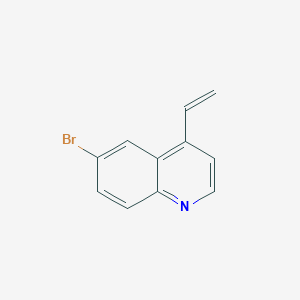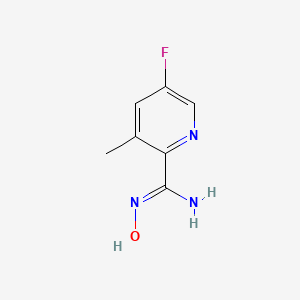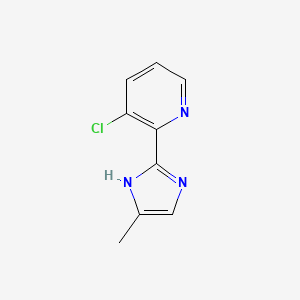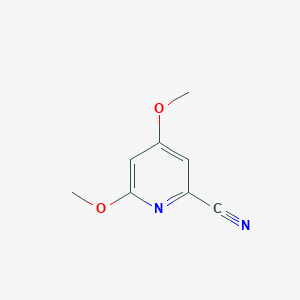
4,6-Dimethoxypicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of picolinonitrile, featuring two methoxy groups at the 4 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypicolinonitrile typically involves the reaction of 4,6-dimethoxypyridine with cyanogen bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the cyanogen bromide introduces the nitrile group to the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4,6-Dimethoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles.
Major Products:
Oxidation: 4,6-Dimethoxypyridine-2-carboxylic acid.
Reduction: 4,6-Dimethoxypicolinamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Dimethoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dimethoxypicolinonitrile largely depends on its chemical reactivity. The nitrile group can participate in various reactions, such as nucleophilic addition, leading to the formation of amides or other derivatives. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.
類似化合物との比較
- 5,6-Dimethoxypicolinonitrile
- 4,6-Dimethoxypyridine
- 4,6-Dimethoxypicolinaldehyde
Comparison: 4,6-Dimethoxypicolinonitrile is unique due to the specific positioning of the methoxy groups and the nitrile functionality This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
4,6-dimethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,1-2H3 |
InChIキー |
GIAWXFHRWUPUHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)


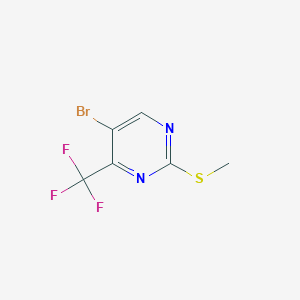
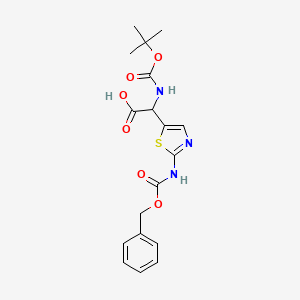

![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

